molecular formula C8H14O2 B1347371 Cycloheptyl formate CAS No. 75024-32-7

Cycloheptyl formate

Cat. No. B1347371
CAS RN: 75024-32-7
M. Wt: 142.2 g/mol
InChI Key: KQPTVERBLKLHLD-UHFFFAOYSA-N
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Description

“Cycloheptyl formate” is a chemical compound that is likely to be a derivative of formic acid. It is an ester formed from formic acid and cycloheptyl alcohol . It is used in various chemical reactions and has several industrial applications .


Synthesis Analysis

The synthesis of “Cycloheptyl formate” can be achieved through the esterification of cyclohexene with formic acid . This process involves the use of a sulfonic-acid-functionalized UiO-66 solid-acid catalyst containing defect sites . The efficiency of the esterification reaction is improved by constructing this catalyst .


Molecular Structure Analysis

The molecular structure of “Cycloheptyl formate” can be analyzed using various spectroscopic techniques. For instance, the rotational spectrum of the compound can be measured in the 6.5—18 GHz range . The samples for this analysis can be obtained by direct esterification of HCOOH (or DCOOH) with cyclohexyl alcohol during a supersonic expansion in a microwave cavity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cycloheptyl formate” are similar to those of cyclohexyl formate . It has a molecular formula of C7H12O2 and an average mass of 128.169 Da . The proton NMR spectra of alkanes and cycloalkanes, including “Cycloheptyl formate”, are characteristic but difficult to interpret because the chemical shifts between the various kinds of protons are usually small .

Scientific Research Applications

Sustainable Hydrogen Source and Catalyst Recovery

Cycloheptyl formate can be utilized in hydrogenation-reductive amination processes to produce cyclohexylamines efficiently using sodium formate and Pd/C as the catalyst. This method is notable for its sustainability, employing a recoverable catalyst and a green hydrogen source, leading to efficient production in both batch and continuous-flow systems, demonstrating significant industrial applicability (Jumde et al., 2015).

Synthesis of Cycloheptane Derivatives

Cycloheptyl formate is involved in the synthesis of cycloheptane-1,3-dione through reductive ring expansion processes, highlighting its role in generating structurally complex molecules from simpler cyclohexene derivatives. This capability is essential for producing various biochemical compounds, underlining cycloheptyl formate's significance in synthetic organic chemistry (Do et al., 2008).

Biomass-Derived Hydrogen Source for Cyclohexanone Production

Cycloheptyl formate's precursor, sodium formate, serves as a biomass-derived hydrogen source in the synthesis of cyclohexanone from phenols. This process utilizes Pd/C catalysts and operates under environmentally benign conditions, emphasizing the role of cycloheptyl-related compounds in eco-friendly chemical manufacturing (Valentini et al., 2018).

Catalysis in Oxidation and Hydrogen Transfer Reactions

Cycloheptyl-related compounds, such as formate esters, are byproducts in the catalysis of alcohol oxidation using cyclopentadienone iron complexes. These reactions are crucial for producing aldehydes and ketones, with cycloheptyl formate derivatives potentially playing a role in the transfer hydrogenation processes (Johnson et al., 2011).

Future Directions

The future directions in the study and application of “Cycloheptyl formate” could involve further exploration of its synthesis, chemical reactions, and applications. There is potential for more research into the effects of substituents in PNP-type ruthenium complexes in the catalytic hydrogenation of CO2 to formate . Additionally, more studies could be conducted to improve the efficiency of the esterification reaction for its synthesis .

properties

IUPAC Name

cycloheptyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPTVERBLKLHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292179
Record name cycloheptyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptyl formate

CAS RN

75024-32-7
Record name NSC80660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cycloheptyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Liu, HJ Shine - Journal of Physical Organic Chemistry, 2001 - Wiley Online Library
A series of 5-(alkyl) thianthrenium triflates (3a–d, g–i) with alkyl (R) groups Me (a), Et (b), isoPr (c), 2-Bu (d), cyclopentyl (g), cyclohexyl (h) and cycloheptyl (i) were prepared by alkylation …
Number of citations: 17 onlinelibrary.wiley.com
ML Mihailovič, Ž Čeković, V Andrejević, R Matić… - Tetrahedron, 1968 - Elsevier
… mp and mixed mp 14&1476’~‘f-7*); 2.2 % cycloheptyl formate (on the basis of its IR spectrum); 145 % unchanged cycloheptanol ; 38.2 % cycloheptyl acetate (in agreement with an …
Number of citations: 41 www.sciencedirect.com
M Bassereau, A Chaintreau, S Duperrex… - Journal of agricultural …, 2007 - ACS Publications
… It was tentatively identified as 2,2,6-trimethyl-1-cycloheptyl formate, a compound that occurs as a secondary, minor, component in the above-mentioned 1-(3,3-dimethyl-1-cyclohexyl)…
Number of citations: 45 pubs.acs.org

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